

# 2-Fluoro-5-methylbenzoyl chloride in the preparation of pharmaceutical intermediates

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846

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An In-depth Technical Guide to the Application of **2-Fluoro-5-methylbenzoyl Chloride** in the Preparation of Pharmaceutical Intermediates

**Authored by: A Senior Application Scientist**

## Introduction: The Strategic Importance of 2-Fluoro-5-methylbenzoyl Chloride

In the landscape of modern medicinal chemistry, **2-Fluoro-5-methylbenzoyl chloride** stands out as a pivotal building block for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its utility is derived from the unique combination of a highly reactive acyl chloride group with a strategically substituted benzene ring. The presence of a fluorine atom and a methyl group on the aromatic ring is not incidental; these substituents are often incorporated into drug candidates to modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive overview of **2-Fluoro-5-methylbenzoyl chloride**, from its synthesis to its application in the formation of critical amide bonds, which are foundational to a vast array of therapeutic agents. We will delve into detailed protocols, the chemical rationale behind them, and the necessary safety precautions for handling this reactive compound.

## Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The data for **2-Fluoro-5-methylbenzoyl chloride** and its parent carboxylic acid are summarized below.

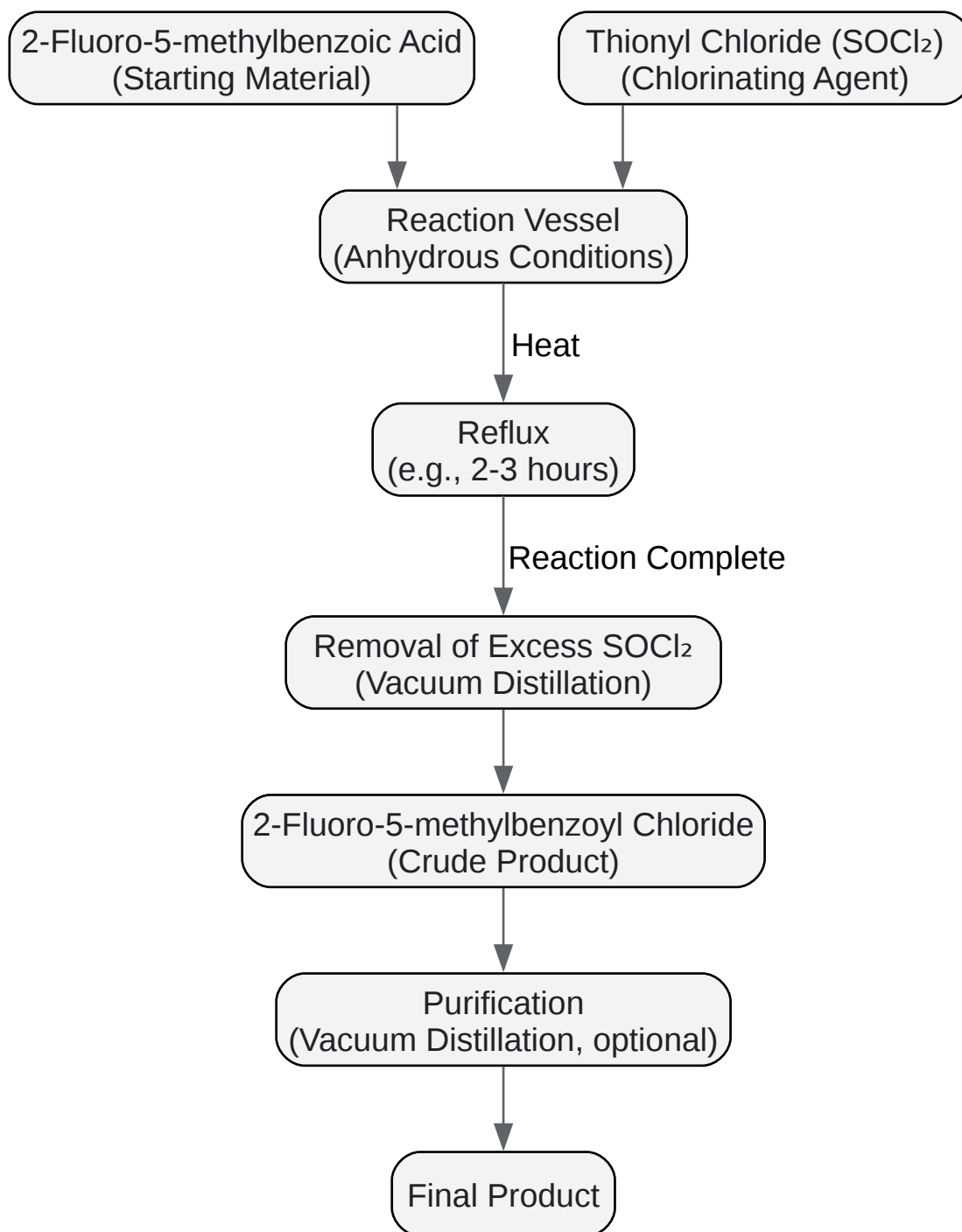
Property	Value	Reference(s)
Chemical Name	2-Fluoro-5-methylbenzoyl chloride	-
Synonyms	5-Methyl-2-fluorobenzoyl chloride	-
CAS Number	159505-95-0 (structure-based)	-
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	-
Molecular Weight	172.58 g/mol	-
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	Not specified; acyl chlorides have lower boiling points than parent acids	[2]
Solubility	Soluble in many organic solvents (DCM, THF, Toluene); reacts with water	[3]
Parent Acid	2-Fluoro-5-methylbenzoic acid (CAS: 321-12-0)	[4][5]
Parent Acid Purity	>97%	[5]
Parent Acid M.P.	160 °C – 162 °C	[5]

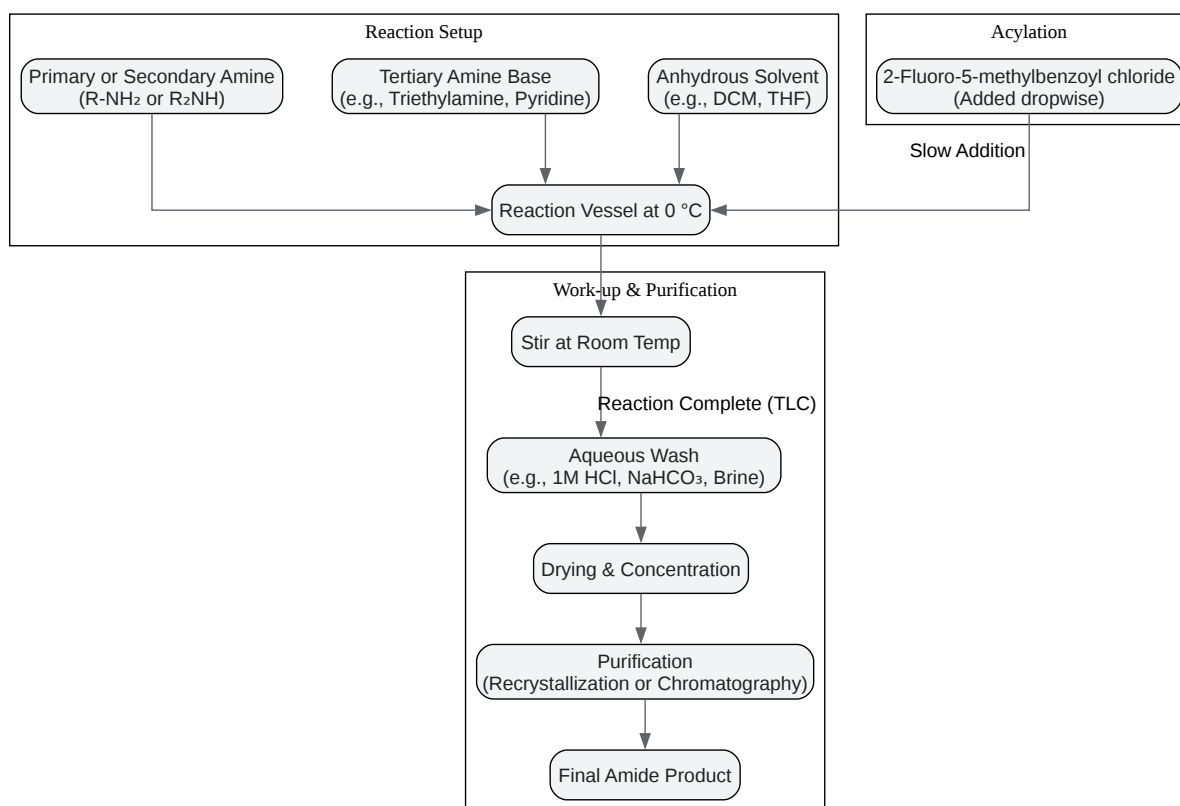
## Synthesis of 2-Fluoro-5-methylbenzoyl Chloride

The most direct and common method for preparing **2-Fluoro-5-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This is a classic nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[6][7] Thionyl chloride (SOCl<sub>2</sub>) is a frequently used

reagent for this transformation due to its efficacy and the fact that the byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous, which simplifies purification.<sup>[7]</sup><sup>[8]</sup>

## Workflow for Synthesis





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Caption: General workflow for amide synthesis.

## Protocol 2: General Synthesis of N-Substituted 2-Fluoro-5-methylbenzamides

Rationale: This protocol employs a non-nucleophilic tertiary amine base (like triethylamine or pyridine) to neutralize the HCl byproduct generated during the reaction. [9]The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. A standard aqueous work-up removes the base hydrochloride salt and any unreacted starting materials.

### Materials:

- Primary or secondary amine (1.0 eq)
- **2-Fluoro-5-methylbenzoyl chloride** (1.05-1.1 eq)
- Triethylamine (Et<sub>3</sub>N) or Pyridine (1.2-1.5 eq)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Standard laboratory glassware

### Procedure:

- Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C in an ice bath with stirring.
- Addition of Acyl Chloride: Slowly add a solution of **2-Fluoro-5-methylbenzoyl chloride** (1.05 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

- Quenching & Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

## Representative Reaction Data

The following table provides hypothetical data for the synthesis of various amides using Protocol 2, illustrating the versatility of **2-Fluoro-5-methylbenzoyl chloride**.

Entry	Amine Substrate	Solvent	Reaction Time (h)	Yield (%)	Purity (LC-MS, %)
1	Aniline	DCM	3	95	>99
2	4-Aminobenzonitrile	DCM	4	92	>99
3	Benzylamine	THF	2	96	>98
4	Morpholine	DCM	2	98	>99
5	3-(Trifluoromethyl)aniline	THF	6	89	>98

## Safety and Handling of Acyl Chlorides

**2-Fluoro-5-methylbenzoyl chloride**, like all low molecular weight acyl chlorides, is a hazardous compound that demands careful handling. [2]

- Hazards: The compound is corrosive and causes severe skin burns and eye damage. [6]  
[10] It is a lachrymator (induces tearing) and is harmful if inhaled. It reacts violently with

water, alcohols, and amines, releasing corrosive hydrogen chloride (HCl) gas. [2][6][11]\*  
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [10][11]\* Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). [11]The storage area should be cool, dry, and well-ventilated, away from moisture and incompatible substances like water, alcohols, bases, and oxidizing agents. [3][11]\* Spill Management: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do NOT use water. Collect the absorbed material in a sealed container for proper disposal according to local regulations.

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